molecular formula C15H17F2N B1592069 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile CAS No. 208844-07-9

2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile

Cat. No.: B1592069
CAS No.: 208844-07-9
M. Wt: 249.3 g/mol
InChI Key: AHMVWTCTRTWLHL-UHFFFAOYSA-N
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Description

“3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl” is a chemical compound with the molecular formula C23H28F2 . It has an average mass of 342.465 Da and a monoisotopic mass of 342.215912 Da .


Molecular Structure Analysis

The molecular structure of “3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl” consists of two phenyl rings connected by a single bond, with two fluorine atoms attached to one of the phenyl rings and a pentylcyclohexyl group attached to the other .


Physical and Chemical Properties Analysis

The compound “3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl” appears as a white to almost white powder or crystal . Its melting point ranges from 56.0 to 60.0 °C .

Scientific Research Applications

Dermatological Applications

One significant application of a compound closely related to 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is in dermatology. PF-0998425, a novel nonsteroidal androgen receptor antagonist, has been developed for sebum control and the treatment of androgenetic alopecia. This compound is noted for its potency, selectivity, and in vivo activity, with a focus on reducing unwanted systemic side effects due to rapid systemic metabolism. It was tested negative for phototoxicity, indicating its safety for dermatological use (Li et al., 2008).

Electrochemical Applications

In the field of electrochemistry, 4-(Trifluoromethyl)-benzonitrile (4-TB), a structurally similar compound, is used as a novel electrolyte additive for high voltage lithium-ion batteries. Studies show that 0.5 wt.% 4-TB significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes. This compound forms a low-impedance protective film on the cathode, enhancing battery performance (Huang et al., 2014).

Chemical Synthesis

In chemical synthesis, nitrogen trifluoride reacts with benzylic substrates like toluene and ethylbenzene to produce benzonitrile. This process, which occurs at around 400°C, involves difluoroamination at the benzylic position. The products vary depending on the substrate, demonstrating the versatility of benzonitrile compounds in chemical reactions (Belter, 2011).

Photochemical Reactions

In photochemistry, benzonitrile is involved in various addition reactions. For instance, irradiation of benzonitrile in certain conditions results in the formation of addition products like 6-cyano-2-(2,2,2-trifluroethoxy)bicyclo[3.1.0]hex-3-ene. These reactions are significant in understanding the behavior of benzonitriles under light exposure and in the development of photochemical processes (Foster et al., 1998).

Liquid Crystal Research

The synthesis and liquid-crystal transition temperatures of fluoro-substituted benzonitriles have been explored. These compounds, which contain a trans-4-(n-alkyl)cyclohexane ring linked to benzonitriles, display interesting liquid-crystal transition properties. This research is crucial for advancing our understanding of liquid crystals and their potential applications in display technologies and other fields (Kelly & Schad, 1985).

Properties

IUPAC Name

4-(4-ethylcyclohexyl)-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N/c1-2-10-3-5-11(6-4-10)12-7-14(16)13(9-18)15(17)8-12/h7-8,10-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMVWTCTRTWLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604246
Record name 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208844-07-9
Record name 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-(trans-4-ethylcyclohexyl)-2,6-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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